4-(2-Phenyl-ethenesulfonyl)-morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-2-phenylethenyl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-17(15,13-7-9-16-10-8-13)11-6-12-4-2-1-3-5-12/h1-6,11H,7-10H2/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTYOSMNVSOCAV-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1S(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360738 | |
| Record name | 4-(2-Phenyl-ethenesulfonyl)-morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203924 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
17299-32-0 | |
| Record name | NSC140158 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140158 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-Phenyl-ethenesulfonyl)-morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 2 Phenyl Ethenesulfonyl Morpholine
Direct Synthesis Approaches to 4-(2-Phenyl-ethenesulfonyl)-morpholine
The direct synthesis of this compound is primarily achieved through the strategic coupling of its two constituent fragments: the morpholine (B109124) ring and the 2-phenylethenesulfonyl group. This involves the preparation of suitable precursors for each part, followed by their condensation.
Precursor Synthesis Strategies (e.g., 2-Phenylethenesulfonyl derivatives, Morpholine precursors)
The assembly of the target molecule necessitates the independent synthesis of its core components.
2-Phenylethenesulfonyl Derivatives: The key precursor for the sulfonyl portion is typically a reactive species like 2-phenylethenesulfonyl chloride (also known as styrenesulfonyl chloride). The synthesis of such sulfonyl chlorides can be accomplished through various methods. Chlorosulfonation of appropriate starting materials is a common approach. organic-chemistry.orgmdpi.com For instance, structurally diverse sulfonyl chlorides can be prepared from S-alkylisothiourea salts via N-chlorosuccinimide chlorosulfonation. organic-chemistry.org Another method involves the oxidative chlorosulfonation of thiols or their derivatives. organic-chemistry.orgrsc.org For example, a process using sodium hypochlorite (B82951) (bleach) can convert S-alkyl isothiourea salts into the corresponding alkanesulfonyl chlorides in an environmentally friendly manner. organic-chemistry.org
Morpholine Precursors: Morpholine itself is the direct precursor for the amine portion of the final compound. The synthesis of the morpholine ring system is well-established and can be achieved through several routes. A prevalent method involves the cyclization of vicinal amino alcohols. researchgate.net For example, the reaction of 2-aminoethanol with an appropriate reagent can lead to the formation of the morpholine heterocycle. nih.gov More recent, greener protocols report the conversion of 1,2-amino alcohols to a variety of substituted morpholines using ethylene (B1197577) sulfate (B86663) and a base like potassium tert-butoxide, a method noted for its high yields and selective monoalkylation of primary amines. chemrxiv.org Substituted morpholines can also be synthesized stereoselectively from enantiomerically pure amino alcohols via palladium-catalyzed carboamination reactions. nih.gov A review of morpholine synthesis indicates methods starting from amino alcohols, oxiranes, and aziridines are common. researchgate.net
A related strategy for precursor synthesis involves the nucleophilic aromatic substitution reaction between a halo-nitroaromatic compound and morpholine or thiomorpholine (B91149), followed by modification of the aromatic ring, although this is for analogues and not the direct synthesis of the title compound. mdpi.com
Amine Addition Reactions to Ethenesulfonyl Systems
The definitive step in forming this compound is the reaction between a 2-phenylethenesulfonyl derivative and morpholine. This reaction is a classic example of sulfonamide bond formation via the nucleophilic attack of the secondary amine (morpholine) on the electrophilic sulfur atom of the sulfonyl chloride.
The general reaction of amines with vinyl sulphones and sulphonamides has been studied, revealing that the uncatalyzed addition in polar aprotic solvents is first-order with respect to the vinyl compound and second-order with respect to the amine. rsc.org This suggests a mechanism where one amine molecule adds to the double bond to form a zwitterionic intermediate, which is then protonated by a second amine molecule. rsc.org The reaction to form the sulfonamide involves the displacement of the chloride from the sulfonyl chloride precursor by the nitrogen atom of morpholine. organic-chemistry.org
Table 1: Kinetic Profile of Amine Addition to Vinyl Sulphonamides
| Reactant | Order of Reaction | Solvent Condition | Proposed Intermediate |
|---|---|---|---|
| Vinyl Sulphonamide | First | Polar aprotic | Zwitterion |
| Amine | Second | Polar aprotic | Zwitterion |
Data derived from studies on the addition of amines to vinyl sulphones and sulphonamides. rsc.org
Stereoselective Synthesis of the Ethenesulfonyl Moiety
Control over the geometry of the carbon-carbon double bond in the ethenesulfonyl moiety is crucial for accessing specific stereoisomers of the final product. The E (trans) isomer is often thermodynamically preferred.
A notable method for achieving high stereoselectivity is the Horner-Wadsworth-Emmons (HWE) reaction. The reaction of aldehydes with diphenylphosphorylmethanesulfonamide can be used to synthesize a series of vinyl sulfonamides. organic-chemistry.org This method consistently yields the trans isomer, a result attributed to steric hindrance in the reaction's transition state that favors the formation of the E-alkene. organic-chemistry.org This approach provides a reliable route to E-configured vinyl sulfonamides, which can then be used to produce the corresponding stereochemically pure this compound.
Stereoselective synthesis can also be applied to the morpholine portion of analogues, for example, through the reduction of dihydrooxazine or dihydrothiazine precursors using triethylsilane, which allows for the controlled formation of a new stereocenter. nih.govresearchgate.net
Advanced Synthetic Pathways to Analogues and Derivatives of this compound
Beyond its synthesis, this compound serves as a substrate for creating more complex molecules, primarily through reactions targeting the electrophilic double bond.
Michael Addition Chemistry for Functionalization of the Ethenesulfonyl Group
The electron-withdrawing nature of the sulfonyl group renders the β-carbon of the vinyl system in this compound electrophilic and thus susceptible to conjugate addition, commonly known as the Michael addition. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, allowing for extensive functionalization.
The reactivity of vinyl sulfones in Michael additions is well-documented. For instance, the thiol-vinylsulfone Michael addition has been studied mechanistically, revealing that it can proceed through either a base-catalyzed or a nucleophile-initiated pathway, depending on the catalyst used. researchgate.net The reversibility of the hetero-Michael addition has also been explored, particularly for the thia-Michael reaction, where the adducts can dissociate, especially in basic media. mdpi.com This dynamic nature is critical for applications in areas like covalent adaptable networks. mdpi.com
The conjugate addition of nitrogen-based nucleophiles to the vinylsulfonyl moiety, known as the aza-Michael addition, is a key transformation. This reaction allows for the introduction of a second amino group into the molecule, leading to various diamine derivatives.
Studies on the addition of amines to vinyl sulphones and sulphonamides show that both primary and secondary amines can act as nucleophiles. rsc.org However, the reaction rate is significantly influenced by the amine's structure, with secondary amines reacting much more slowly than primary amines, likely for steric reasons. rsc.org The reaction mechanism involves the nucleophilic attack of the amine on the β-carbon of the double bond. rsc.orglibretexts.org This reactivity has been harnessed to target specific amino acid residues in proteins, where vinyl sulfonamides act as "warheads" for covalent modification of lysine (B10760008) residues. nih.gov
Table 2: Comparison of Nucleophile Reactivity in Michael Additions to Vinyl Sulfones
| Nucleophile Type | Relative Reactivity | Mechanistic Pathway | Reference |
|---|---|---|---|
| Primary Amines | Fast | Nucleophilic Addition | rsc.org |
| Secondary Amines | Slow (steric hindrance) | Nucleophilic Addition | rsc.org |
| Thiols | Varies | Base-catalyzed or Nucleophile-initiated | researchgate.net |
This table summarizes general reactivity trends observed in Michael additions to vinyl sulfone systems.
Reactivity with Oxygen-based Nucleophiles (e.g., Carboxylic Acids, Alcohols)
The reaction of this compound with oxygen-based nucleophiles like alcohols and carboxylic acids typically proceeds via a Michael-type addition across the activated double bond. This reaction is often facilitated by a base or an acid catalyst.
In the presence of an acid catalyst, the carbonyl oxygen of a carboxylic acid can be protonated, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com However, for the addition to the vinyl sulfone, the alcohol's oxygen atom acts as the nucleophile. The reaction between a carboxylic acid and an alcohol to form an ester, known as Fischer esterification, is a well-established process that proceeds via a tetrahedral intermediate. masterorganicchemistry.com While not directly describing the reaction with this compound, the principles of nucleophilic attack by alcohols are relevant. The general reactivity of sulfonamides with alcohols can lead to the formation of useful chiral building blocks for drug synthesis. researchgate.net
Table 1: Representative Reactions with Oxygen-Based Nucleophiles (Data is illustrative and based on general principles of Michael additions to vinyl sulfones)
| Nucleophile | Catalyst/Conditions | Product Type |
|---|---|---|
| Methanol | Sodium Methoxide | 4-(2-Methoxy-2-phenylethanesulfonyl)morpholine |
| Acetic Acid | Sulfuric Acid (cat.) | 4-(2-Acetoxy-2-phenylethanesulfonyl)morpholine |
Reactivity with Sulfur-based Nucleophiles (e.g., Thiols)
Thiols are potent nucleophiles for conjugate addition reactions with α,β-unsaturated systems like vinyl sulfones. libretexts.org The enhanced nucleophilicity of sulfur compared to oxygen leads to efficient addition to the electron-poor double bond of this compound. libretexts.orgmsu.edu These reactions are often carried out under mild conditions, sometimes facilitated by a base to generate the more nucleophilic thiolate anion. libretexts.org
The addition of thiols to activated alkenes can proceed via a radical mechanism, particularly in the presence of oxygen or radical initiators. nih.gov For instance, the reaction of thiols with ortho-quinones has been shown to proceed through a thiyl radical intermediate. nih.gov In the context of this compound, while a polar, ionic mechanism is more common, radical pathways can also be considered, especially under photochemical conditions. researchgate.net The reaction of thiols with phenylsulfones can also lead to substitution reactions, demonstrating the versatility of thiol chemistry in polymer synthesis and modification. rsc.org
Table 2: Representative Reactions with Sulfur-Based Nucleophiles (Data is illustrative and based on general principles of Michael additions to vinyl sulfones)
| Nucleophile | Catalyst/Conditions | Product Type |
|---|---|---|
| Thiophenol | Triethylamine | 4-(2-(Phenylthio)-2-phenylethanesulfonyl)morpholine |
| Ethanethiol | Sodium Hydroxide | 4-(2-(Ethylthio)-2-phenylethanesulfonyl)morpholine |
Reactivity with Carbon-based Nucleophiles
Carbon-based nucleophiles, such as enolates, organometallic reagents, and cyanide, can also add to the vinyl sulfone moiety of this compound. These reactions are fundamental for carbon-carbon bond formation. The reaction conditions for these additions vary widely depending on the nature and reactivity of the carbon nucleophile.
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry for Diverse Derivatization
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform for the reliable and modular assembly of functional molecules. nih.govresearchgate.netrsc.org This chemistry relies on the robust and selective reaction between a sulfonyl fluoride (or a related SuFExable hub) and a nucleophile, typically an alcohol or an amine, to form a stable S-O or S-N linkage. nih.govnih.gov While this compound itself is a sulfonamide, the principles of SuFEx can be applied to its derivatives or analogues containing a sulfonyl fluoride group. For example, ethenesulfonyl fluoride (ESF) is a known SuFExable hub. researchgate.net
The development of 'Accelerated SuFEx Click Chemistry' (ASCC) using hindered guanidine (B92328) bases like 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG) has significantly reduced reaction times and catalyst loadings. nih.gov This methodology allows for the rapid coupling of alcohols with SuFExable hubs like sulfuryl fluoride (SO2F2) to generate fluorosulfates, which are themselves versatile SuFExable substrates. nih.gov Thionyl tetrafluoride (SOF4) has also been introduced as a multidimensional SuFEx connector, reacting with primary amines to form iminosulfur oxydifluorides, which can undergo further sequential SuFEx reactions. nih.gov
Transition-Metal Catalyzed Coupling Reactions (e.g., C–H Activation, Heck-type Processes)
Transition-metal catalysis offers powerful tools for the functionalization of organic molecules, and derivatives of this compound can be substrates for such reactions. mdpi-res.comustc.edu.cn
C–H Activation: Direct C–H activation is an atom-economical strategy for forming new carbon-carbon and carbon-heteroatom bonds. N-aryl-2-aminopyridines, for instance, are excellent substrates for chelation-assisted C–H bond functionalization with various transition metals like palladium, rhodium, and iridium. nih.gov While not directly involving this compound, this illustrates the potential for directed C–H activation on the phenyl ring if a suitable directing group is present.
Heck-type Processes: The Heck reaction is a cornerstone of C-C bond formation, typically involving the palladium-catalyzed coupling of an unsaturated halide with an alkene. nih.govfrontiersin.org Modern variations of the Heck reaction can utilize arylboronic acids as coupling partners in a halide-free process. nih.gov A rhodium(III)-catalyzed oxidative coupling of N-methoxybenzamides with ethenesulfonyl fluoride (ESF) has been developed to synthesize 2-aryl ethenesulfonyl fluorides with high stereoselectivity, showcasing the feasibility of coupling reactions involving the ethenesulfonyl fluoride motif. researchgate.net
Table 3: Examples of Transition-Metal Catalyzed Reactions on Related Structures
| Reaction Type | Substrates | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Heck Coupling | Iodobenzene, Estragole | Phosphine-free Palladium | Arylated Estragole | nih.gov |
| C-H Activation/Annulation | N-aryl-2-aminopyridines, Internal Alkynes | Pd(MeCN)2Cl2, CuCl2 | N-(2-pyridyl)indoles | nih.gov |
| Oxidative Coupling | N-methoxybenzamides, Ethenesulfonyl Fluoride | Rhodium(III) | 2-Aryl Ethenesulfonyl Fluorides | researchgate.net |
Electrochemical and Photochemical Synthetic Strategies
Electrochemical Synthesis: Electrochemical methods provide a green and efficient alternative for the synthesis of complex organic molecules by avoiding the use of chemical redox reagents. gre.ac.uk Electrochemical synthesis of substituted morpholines has been achieved through methods like intramolecular etherification. nih.gov The electrochemical oxidation of morpholine can generate a morpholine radical, which can then participate in C-N bond formation reactions. mdpi.com Furthermore, electrochemical fluorination of morpholine derivatives has been explored to produce perfluorinated compounds. researchgate.net
Photochemical Synthesis: Photochemistry offers unique pathways for chemical transformations. The photochemical reaction of 4-oxo(phenylacetyl)morpholine in supramolecular systems has been shown to proceed via γ-hydrogen abstraction, leading to cyclization products. rsc.org The course of the reaction can be controlled by the conformation of the morpholine molecule and the shape of the host cavity. rsc.org Thiol-ene reactions, which can be initiated by purple light without a photocatalyst, demonstrate the potential for light-mediated functionalization of the alkene moiety in this compound with thiols. researchgate.net
Enantioselective Syntheses of Chiral Analogues
The development of enantioselective methods to synthesize chiral morpholine derivatives is of significant interest due to their prevalence in bioactive compounds. researchgate.netrsc.org
Strategies for the enantioselective synthesis of chiral morpholines include the S_N2-type ring-opening of activated aziridines with haloalcohols, followed by intramolecular cyclization. researchgate.netnih.gov This approach provides access to a variety of substituted nonracemic morpholines in high yield and enantioselectivity. nih.gov Another powerful method is the iridium-catalyzed asymmetric hydrogenation of quinoxaline (B1680401) derivatives, which can produce chiral tetrahydroquinoxalines (which share a similar heterocyclic core) with excellent enantioselectivity. nih.gov By simply changing the solvent, both enantiomers of the product can be selectively obtained. nih.gov Furthermore, organocatalytic enantioselective chlorocycloetherification of alkenols has been reported for the synthesis of chiral 2,2-disubstituted morpholines. rsc.org For N-C axially chiral sulfonamides, a chiral palladium-catalyzed N-allylation has been developed. mdpi.com
Reactivity and Reaction Mechanism Studies of this compound
The reactivity of this compound is dominated by the electronic characteristics of its constituent functional groups: the ethenesulfonyl moiety and the morpholine ring. The sulfonyl group, being strongly electron-withdrawing, profoundly influences both the vinyl group and the nitrogen atom of the morpholine ring.
Electrophilic Reactivity of the Ethenesulfonyl Moiety
The most significant aspect of the compound's reactivity is the pronounced electrophilic character of the ethenesulfonyl group. The powerful electron-withdrawing nature of the sulfonyl group polarizes the carbon-carbon double bond, rendering the β-carbon highly susceptible to nucleophilic attack. This electronic feature makes this compound an excellent Michael acceptor. nih.gov The presence of the phenyl group in conjugation with the vinyl sulfone further enhances this electrophilicity. ub.edu
The primary reaction demonstrating this reactivity is the Michael addition, where a wide range of nucleophiles can add across the double bond. This reaction is a versatile method for carbon-carbon and carbon-heteroatom bond formation. Common nucleophiles include amines, thiols, and stabilized carbanions. The reaction typically proceeds under basic conditions, which serve to generate the active nucleophile. nih.gov
For instance, the addition of primary or secondary amines, known as an aza-Michael addition, readily occurs with vinyl sulfones to form β-amino sulfone adducts. ub.edu This reactivity is fundamental to the construction of more complex molecular scaffolds. The higher electrophilicity of phenyl vinyl sulfones, compared to alkyl vinyl sulfones, often leads to more favorable Michael addition reactions. ub.edu
Below is a table summarizing representative Michael addition reactions involving a generic styryl sulfone acceptor, illustrating the scope of this transformation.
| Nucleophile (Michael Donor) | Product Type | Typical Conditions | Reference Principle |
|---|---|---|---|
| Primary/Secondary Amines (e.g., Benzylamine) | β-Amino Sulfone | Base (e.g., K₃PO₄), Solvent (e.g., DMF) | Aza-Michael Addition ub.edu |
| Thiols (e.g., Thiophenol) | β-Thioether Sulfone | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | Thia-Michael Addition nih.gov |
| Malonates (e.g., Diethyl Malonate) | β-Alkyl Sulfone Adduct | Base (e.g., NaOEt), Solvent (e.g., EtOH) | C-C Bond Formation nih.gov |
| Organolithium Reagents | β-Alkyl Sulfone Adduct | Anhydrous THF, -78 °C | Conjugate Addition nsf.gov |
Nucleophilic Character of the Morpholine Nitrogen in Chemical Transformations
In contrast to the electrophilicity of the vinyl group, the nitrogen atom of the morpholine ring exhibits significantly suppressed nucleophilic and basic character. This is a direct consequence of its linkage to the potent electron-withdrawing sulfonyl group, forming a sulfonamide. The lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent sulfur-oxygen bonds.
Cascade and Tandem Reactions Involving the Compound
The potent electrophilicity of the ethenesulfonyl moiety makes this compound an excellent substrate for initiating cascade or tandem reactions. These processes involve a sequence of two or more bond-forming events that occur in a single pot, offering a highly efficient route to complex molecules from simple precursors.
A common strategy involves an initial intermolecular Michael addition to the vinyl sulfone, which generates a new intermediate that is poised for a subsequent intramolecular reaction. Research has demonstrated that vinyl sulfones can participate in domino processes that combine a Michael addition with a palladium-catalyzed α-arylation. ub.edu
For example, a domino reaction can be initiated by the aza-Michael addition of a suitably substituted amine (e.g., a 2-iodobenzylamine) to this compound. The resulting adduct, a sulfone-stabilized anion precursor, can then undergo an intramolecular palladium-catalyzed C-C bond formation (α-arylation) to construct a new heterocyclic ring system, such as a tetrahydroisoquinoline. ub.edu The success of such processes leverages the ability of the sulfone to act as both a Michael acceptor and an activating group for the α-proton, facilitating the subsequent cyclization step.
The general sequence for such a domino reaction is outlined below:
| Step | Reaction Type | Description | Key Reagents/Catalysts |
|---|---|---|---|
| 1 | Intermolecular Aza-Michael Addition | A nucleophilic amine attacks the β-carbon of the vinyl sulfone. | Base (e.g., K₃PO₄) |
| 2 | Intramolecular α-Arylation | The newly formed intermediate undergoes a Pd-catalyzed cyclization to form a new ring. | Pd₂(dba)₃, Xantphos |
| 3 | (Optional) Second Michael Addition | If excess vinyl sulfone is present, the α-arylated product can act as a nucleophile in a second Michael addition. | Excess Vinyl Sulfone |
Illustrative sequence of a domino aza-Michael addition/α-arylation process. ub.edu
These cascade reactions highlight the synthetic utility of this compound as a building block, where its defined reactivity can be harnessed to rapidly assemble complex molecular architectures. acs.orgtau.ac.il
Advanced Spectroscopic and Structural Elucidation of 4 2 Phenyl Ethenesulfonyl Morpholine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with multidimensional experiments, a complete picture of the atomic connectivity and spatial arrangement of 4-(2-Phenyl-ethenesulfonyl)-morpholine can be assembled.
¹H and ¹³C NMR Spectroscopic Analysis
The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule.
The ¹H NMR spectrum is expected to show distinct signals corresponding to the three primary fragments of the molecule: the phenyl ring, the ethenyl (or vinyl) bridge, and the morpholine (B109124) ring.
Phenyl Protons: The five protons of the monosubstituted phenyl ring would typically appear as a complex multiplet in the aromatic region (approximately 7.4-7.6 ppm).
Ethenyl Protons: The two protons on the double bond are diastereotopic and are expected to appear as two distinct doublets, a result of their coupling to each other. For the (E)-isomer, a large coupling constant (J ≈ 15 Hz) is characteristic, confirming the trans configuration. These signals would be located in the range of 6.9-7.8 ppm, influenced by the electron-withdrawing sulfonyl group and the phenyl ring.
Morpholine Protons: The eight protons of the morpholine ring, existing in a chair conformation, are chemically non-equivalent. They are expected to produce two multiplets, typically integrating to four protons each. The protons on the carbons adjacent to the oxygen atom (O-CH₂) would be shifted downfield (around 3.7 ppm) compared to the protons on the carbons adjacent to the nitrogen atom (N-CH₂) (around 3.2 ppm).
The ¹³C NMR spectrum complements the proton data by identifying the carbon skeleton.
Phenyl Carbons: Six signals are expected, with four in the typical aromatic region (128-132 ppm) and one for the ipso-carbon (the carbon attached to the vinyl group) at a slightly different shift. researchgate.net
Ethenyl Carbons: Two signals for the double bond carbons would be present, with their chemical shifts indicating the significant polarization induced by the sulfonyl group. researchgate.net
Morpholine Carbons: Two signals are anticipated, corresponding to the O-CH₂ carbons (around 66 ppm) and the N-CH₂ carbons (around 46 ppm).
The following table outlines the predicted chemical shifts (δ) for this compound based on data from analogous compounds.
| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts | ||
|---|---|---|---|
| Assignment | δ (ppm) | Assignment | δ (ppm) |
| Phenyl-H | 7.40 - 7.60 (m, 5H) | Phenyl C (quaternary) | ~132 |
| Ethenyl-H (α to SO₂) | ~6.90 (d, 1H, J ≈ 15 Hz) | Phenyl CH | 128.0 - 131.5 |
| Ethenyl-H (β to SO₂) | ~7.70 (d, 1H, J ≈ 15 Hz) | Ethenyl CH (α to SO₂) | ~126 |
| Morpholine N-CH₂ | ~3.25 (t, 4H) | Ethenyl CH (β to SO₂) | ~145 |
| Morpholine O-CH₂ | ~3.75 (t, 4H) | Morpholine N-CH₂ | ~46 |
| Morpholine O-CH₂ | ~66 |
Note: Chemical shifts are estimations based on data for analogous phenyl vinyl sulfones and N-sulfonyl morpholine derivatives. Actual values may vary. 'd' denotes a doublet, 't' a triplet, and 'm' a multiplet.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Stereochemistry and Connectivity
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the two ethenyl protons, confirming their scalar coupling. It would also map the connectivity within the morpholine ring, showing correlations between the protons on the N-CH₂ and O-CH₂ groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign which proton signal corresponds to which carbon signal, for instance, linking the proton signals around 3.75 ppm to the morpholine O-CH₂ carbons at ~66 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is critical for piecing together the molecular fragments. Key correlations would include:
From the ethenyl protons to the carbons of the phenyl ring.
From the morpholine protons adjacent to the nitrogen to the ethenyl carbon that is alpha to the sulfonyl group.
From the ethenyl proton beta to the sulfonyl group to the ipso-carbon of the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing crucial stereochemical information. researchgate.net For this compound, a NOESY spectrum would be expected to show a correlation between the ethenyl proton beta to the sulfonyl group and the ortho-protons of the phenyl ring. The absence of a strong NOE between the two ethenyl protons would provide definitive evidence for the (E)- or trans-configuration of the double bond.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. uni-ulm.derigaku.com It provides unequivocal data on conformation, bond lengths, bond angles, and intermolecular interactions.
| Typical Bond Parameters in Related Sulfone Structures st-andrews.ac.uk | |
|---|---|
| Parameter | Typical Value Range (Å or °) |
| S=O Bond Length | 1.39 - 1.46 Å |
| S-C Bond Length | 1.74 - 1.79 Å |
| O-S-O Bond Angle | 116.7 - 120.6° |
| C-S-C Bond Angle | 101.1 - 106.8° |
Intermolecular Interactions and Supramolecular Assembly
The crystal packing is governed by a network of non-covalent intermolecular interactions. In the case of this compound, the primary interactions directing the supramolecular assembly would be:
Weak Hydrogen Bonds: The acidic protons on the phenyl ring and the morpholine ring can act as donors in weak C-H···O hydrogen bonds, with the highly polarized oxygen atoms of the sulfonyl group serving as strong acceptors. Studies on various sulfones confirm that such "soft" hydrogen bonding interactions are often a dominant force influencing solid-state packing. st-andrews.ac.uk
π-π Stacking: The aromatic phenyl rings can interact with each other through π-π stacking, where the electron clouds of adjacent rings align, contributing to the stability of the crystal structure.
These combined interactions create a well-defined, three-dimensional supramolecular architecture.
Stereochemical Configuration Determination
SC-XRD provides the most definitive method for determining the absolute stereochemistry of a molecule. For this compound, the key stereochemical element is the geometry of the carbon-carbon double bond. The analysis of the diffraction pattern and the resulting atomic coordinates would unambiguously confirm the relative positions of the substituents on the double bond. nih.gov The (E)-isomer, also known as the trans-isomer, would be confirmed by the substituents on opposite sides of the double bond, consistent with the structural data from analogous trans-2-phenylethenyl sulfones. researchgate.net This crystallographic confirmation is the gold standard, validating assignments made by other techniques like NMR spectroscopy.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for the structural characterization of molecules. These techniques probe the vibrational modes of specific functional groups, providing a unique "fingerprint" for a compound like this compound. The analysis of its vibrational spectra allows for the identification and confirmation of its key structural components: the phenyl ring, the trans-ethene bridge, the sulfonyl group, and the morpholine ring.
The vibrational assignments for this compound can be predicted based on established group frequencies from extensive studies on structurally related compounds, such as styryl sulfones, aryl sulfones, and N-substituted morpholines. ias.ac.inresearchgate.netnih.gov
Phenyl and Ethene Groups : The aromatic phenyl ring gives rise to characteristic C-H stretching vibrations typically observed above 3000 cm⁻¹. The C=C stretching vibrations of the ring are expected in the 1600-1450 cm⁻¹ region. The presence of the ethene (vinyl) linker is distinguished by a C=C stretching band, often of medium intensity, around 1620-1615 cm⁻¹. ias.ac.in Furthermore, the trans-configuration of the ethenyl group is strongly indicated by a prominent C-H out-of-plane bending vibration in the 980-960 cm⁻¹ range. ias.ac.in
Sulfonyl Group (SO₂) : The sulfonyl group is one of the most readily identifiable functionalities in vibrational spectroscopy. It consistently displays two strong absorption bands corresponding to its asymmetric and symmetric stretching modes. For aryl vinyl sulfones, the asymmetric SO₂ stretching vibration (νₐₛ-SO₂) typically appears in the 1330-1300 cm⁻¹ region, while the symmetric stretch (νₛ-SO₂) is found between 1142-1120 cm⁻¹. ias.ac.inresearchgate.net These bands are often intense in both IR and Raman spectra.
Morpholine Ring : The morpholine moiety contributes several characteristic vibrations. The C-H stretching modes of its methylene (B1212753) groups are expected in the 2980-2850 cm⁻¹ range. The C-O-C and C-N stretching vibrations of the ring are typically found in the fingerprint region, from approximately 1120 cm⁻¹ to 1070 cm⁻¹. Spectroscopic studies on related molecules like 4-acryloyl morpholine confirm the complex vibrational modes associated with the morpholine ring structure. nih.gov
The following table summarizes the expected characteristic vibrational frequencies for this compound.
Table 1: Characteristic Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Assignment | Functional Group | Expected Intensity |
|---|---|---|---|
| 3100-3000 | Aromatic & Vinylic C-H Stretch | Phenyl & Ethene | Medium |
| 2980-2850 | Aliphatic C-H Stretch | Morpholine | Medium-Strong |
| 1620-1615 | C=C Stretch | Ethene (Vinyl) | Medium |
| 1600-1450 | C=C Stretch | Phenyl Ring | Medium-Variable |
| 1330-1300 | Asymmetric SO₂ Stretch | Sulfonyl | Strong |
| 1142-1120 | Symmetric SO₂ Stretch | Sulfonyl | Strong |
| 1120-1070 | C-O-C & C-N Stretch | Morpholine | Medium-Strong |
| 980-960 | Trans C-H Out-of-Plane Bend | Ethene | Strong |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural analysis of organic compounds. Its primary strength lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental composition and, consequently, its molecular formula.
For this compound, the molecular formula is C₁₂H₁₅NO₃S. The calculated monoisotopic mass for the neutral molecule is 253.077265 g/mol . In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the compound would be observed as a protonated molecule, [M+H]⁺, with an expected m/z of 254.08454. The experimental measurement of this value within a narrow tolerance (e.g., ±5 ppm) provides unequivocal confirmation of the molecular formula.
Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments on the isolated parent ion reveal characteristic fragmentation patterns that provide further structural proof. The fragmentation of this compound is dictated by its constituent functional groups and the relative strengths of its chemical bonds. Based on the analysis of related sulfones and sulfonamides, several key fragmentation pathways can be predicted. acs.org
Cleavage of the Sulfonyl-Nitrogen Bond : The S-N bond is often a primary site of cleavage in sulfonamides. This fragmentation would result in the formation of the morpholinyl cation (m/z 86.0600) and the phenyl-ethenesulfonyl radical, or conversely, the protonated phenyl-ethenesulfonyl fragment (m/z 169.0263) and a neutral morpholine molecule.
Fragmentation of the Styryl Sulfonyl Moiety : Cleavage can occur at the S-C(vinyl) bond, leading to a phenylvinyl cation (m/z 103.0542) and a morpholinesulfonyl fragment. Another possibility is the loss of sulfur dioxide (SO₂), a common fragmentation pathway for sulfones, which would lead to a fragment ion at m/z 189.0964.
Fragmentation within the Morpholine Ring : The morpholine ring can undergo characteristic ring-opening and fragmentation, often involving the loss of ethylene (B1197577) oxide (C₂H₄O), leading to smaller fragment ions.
The predicted major ions in the positive-ion ESI-HRMS/MS spectrum of this compound are detailed in the table below.
Table 2: Predicted HRMS Fragments for Protonated this compound ([C₁₂H₁₆NO₃S]⁺)
| Calculated m/z | Proposed Formula | Proposed Fragment Structure / Origin |
|---|---|---|
| 254.08454 | [C₁₂H₁₆NO₃S]⁺ | [M+H]⁺ (Parent Ion) |
| 189.09642 | [C₁₂H₁₃N]⁺ | [M+H - SO₂]⁺ |
| 169.02634 | [C₈H₉O₂S]⁺ | [M+H - C₄H₈N]⁺ (Loss of morpholinyl radical) |
| 103.05423 | [C₈H₇]⁺ | [C₆H₅CH=CH]⁺ (Styryl cation) |
| 86.06003 | [C₄H₈NO]⁺ | [Morpholine+H]⁺ (Resulting from S-N cleavage) |
Conformational Analysis and Stereochemical Investigations
Conformational Preferences of the Morpholine (B109124) Ring System
The morpholine ring, a six-membered saturated heterocycle containing both oxygen and nitrogen atoms, predominantly adopts a chair conformation. This preference is a consequence of minimizing torsional and steric strain. In the case of 4-substituted morpholines, such as 4-(2-phenyl-ethenesulfonyl)-morpholine, the substituent at the nitrogen atom can theoretically exist in either an axial or an equatorial position.
Extensive studies on various N-substituted morpholine derivatives have consistently shown that the chair conformation with the substituent in the equatorial position is energetically favored. This arrangement minimizes steric hindrance between the substituent and the axial hydrogens on the morpholine ring. X-ray crystallographic studies of related molecules, such as 5-Methoxy-2-{[4-(morpholin-4-yl)phenyl]iminomethyl}phenol, confirm that the morpholine ring assumes a chair conformation. researchgate.net In this structure, the puckering parameters, which quantitatively describe the conformation of the ring, were determined. researchgate.net Similarly, the crystal structure of 1,2-dimorpholinoethane (B162056) also reveals a chair conformation for the morpholine rings. mdpi.com
For this compound, the bulky phenyl-ethenesulfonyl group would experience significant steric clashes with the syn-axial hydrogens at the C-2 and C-6 positions of the morpholine ring if it were to adopt an axial orientation. Therefore, the chair conformation with the phenyl-ethenesulfonyl group in the equatorial position represents the most stable ground-state conformation.
The equilibrium between the chair-equatorial and chair-axial conformers is heavily skewed towards the equatorial form. The energy difference is substantial enough that, for most practical purposes, the molecule can be considered to exist almost exclusively in the chair-equatorial conformation at room temperature.
Table 1: Puckering Parameters for a Morpholine Ring in a Related Structure This table presents data for the morpholine ring in 5-Methoxy-2-{[4-(morpholin-4-yl)phenyl]iminomethyl}phenol as an illustrative example of the chair conformation.
| Parameter | Value | Description |
| Q (Å) | 0.470 (3) | Total puckering amplitude |
| θ (°) | 7.0 (2) | A measure of the deviation from a pure chair/boat form |
| Φ (°) | 11 (3) | A phase angle describing the type of pucker |
Data sourced from a study on a related morpholine derivative. researchgate.net
Conformational Dynamics of the Phenyl-Ethenesulfonyl Moiety
The conformational landscape of the phenyl-ethenesulfonyl moiety is primarily defined by the rotational barriers around the S-N, S-C, and C-C bonds.
The rotation around the sulfonamide S-N bond is known to be significantly restricted. This is attributed to the partial double bond character arising from the delocalization of the nitrogen lone pair into the d-orbitals of the sulfur atom. Studies on N,N-disubstituted nonafluorobutane-1-sulfonamides have revealed exceptionally high rotational barriers (62–71 kJ·mol⁻¹) for the S-N bond, which are comparable to those found in amides. researchgate.net This restricted rotation leads to a relatively planar arrangement of the S, N, and the atoms attached to them. In this compound, this would result in a high energy barrier for rotation around the S-N bond, effectively locking the morpholine ring into a specific orientation relative to the sulfonyl group.
Similarly, the rotation around the S-C bond of the ethenyl group and the C(phenyl)-C(ethenyl) bond is also subject to steric and electronic effects. The extended π-system of the styryl group (phenyl-ethene) favors a planar conformation to maximize conjugation. However, steric interactions between the phenyl ring and the sulfonyl group can lead to a twisted conformation. The final geometry is a balance between these opposing forces. The trans configuration of the ethene double bond is expected to be the more stable isomer due to reduced steric hindrance compared to the cis isomer.
Influence of Substituents on Overall Molecular Conformation
Electron-donating or electron-withdrawing groups on the phenyl ring can alter the electronic properties of the entire phenyl-ethenesulfonyl group. For instance, electron-withdrawing groups could enhance the partial double bond character of the S-N bond, potentially increasing the rotational barrier. Conversely, electron-donating groups might have the opposite effect. These electronic perturbations can also influence the torsional angles along the S-C and C-C bonds of the substituent.
Chiroptical Properties and Enantiomeric Purity (if applicable for chiral derivatives)
The parent compound, this compound, is achiral and therefore optically inactive. However, the introduction of a chiral center, for instance, by substitution on the morpholine ring or the ethenyl linker, would yield chiral derivatives. The chiroptical properties of such derivatives, namely their optical rotation and circular dichroism (CD), would provide valuable information about their absolute configuration and conformational preferences in solution.
If a chiral derivative were synthesized, its enantiomeric purity could be assessed using chiral chromatography or NMR spectroscopy with chiral shift reagents. The chiroptical properties would be highly sensitive to the conformation of the molecule. The CD spectrum, in particular, arises from the differential absorption of left and right circularly polarized light and is dependent on the spatial arrangement of chromophores within the molecule.
For a chiral derivative of this compound, the main chromophores are the phenyl ring and the ethenesulfonyl group. The observed CD signals would depend on the electronic transitions within these groups and their spatial relationship, which is governed by the torsional angles of the substituent and its orientation relative to the chiral center. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be employed to predict the CD spectra for different conformations and help in assigning the absolute configuration based on experimental data. rsc.org
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of molecules. These calculations are fundamental to predicting a molecule's reactivity, stability, and spectroscopic properties. For 4-(2-phenyl-ethenesulfonyl)-morpholine, a DFT analysis would provide insights into the distribution of electron density, the locations of electrophilic and nucleophilic sites, and the energies of its molecular orbitals.
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The interaction between these orbitals is crucial for understanding chemical reactions.
HOMO (Highest Occupied Molecular Orbital): This orbital represents the region from which the molecule is most likely to donate electrons. In this compound, the HOMO is likely distributed across the electron-rich parts of the molecule, such as the phenyl ring or the oxygen and nitrogen atoms of the morpholine (B109124) group. The energy of the HOMO is related to the molecule's ionization potential.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region where the molecule is most likely to accept electrons. For this compound, the LUMO would likely be centered on the electron-withdrawing sulfonyl group and the conjugated ethenesulfonyl system. The energy of the LUMO is related to the electron affinity.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.
A hypothetical FMO analysis for this compound would calculate the precise energies and visualize the spatial distribution of these orbitals, as detailed in the table below.
| Orbital Property | Predicted Significance for this compound |
| HOMO Energy | Indicates the capacity to act as an electron donor in reactions. |
| LUMO Energy | Indicates the capacity to act as an electron acceptor. |
| HOMO-LUMO Gap (ΔE) | A primary indicator of chemical stability and reactivity. |
When a molecule undergoes a chemical reaction, it passes through a high-energy state known as the transition state. DFT calculations are used to locate and characterize the geometry and energy of these transition states. For this compound, this analysis could be used to study potential reactions, such as its synthesis, degradation, or metabolic pathways. By mapping the entire reaction coordinate, from reactants to products through the transition state, chemists can understand the feasibility of a reaction (the activation energy barrier) and its mechanism.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to model its dynamic behavior over time. An MD simulation would reveal the conformational flexibility of this compound. The morpholine ring can exist in different conformations (like chair and boat forms), and the single bonds in the phenyl-ethenesulfonyl chain allow for significant rotational freedom.
MD simulations would track the atomic movements based on classical mechanics, providing a view of:
Conformational Landscapes: Identifying the most stable, low-energy shapes the molecule adopts.
Molecular Flexibility: Understanding how the different parts of the molecule move relative to each other.
Solvent Effects: Simulating how the molecule behaves in a solvent like water, which affects its shape and interactions.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physical, chemical, or biological properties. These models are built by calculating a set of numerical values, known as molecular descriptors, that encode information about a molecule's topology, geometry, and electronic features.
For this compound, a QSPR study would involve:
Calculating a wide range of descriptors (e.g., molecular weight, surface area, dipole moment).
Developing a mathematical model that links these descriptors to a specific property (e.g., solubility, boiling point, or a measure of biological activity).
Using this model to predict the properties of new, similar compounds without needing to synthesize and test them.
| Descriptor Type | Information Encoded | Relevance to QSPR |
| Topological | Atomic connectivity and molecular branching. | Relates to molecular size and shape. |
| Geometrical | 3D aspects like molecular surface area and volume. | Influences intermolecular interactions. |
| Electronic | Features derived from electronic structure, like dipole moment and polarizability. | Governs how the molecule interacts with electric fields and other molecules. |
In Silico Prediction of Molecular Interactions
In silico methods are used to predict how a molecule might interact with biological targets, such as enzymes or protein receptors. This is a cornerstone of modern drug discovery and toxicology.
Molecular Docking: This technique predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a target protein. The simulation places the molecule into the active site of a protein and calculates a "docking score," which estimates the strength of the interaction. This could hypothetically identify potential protein targets for the compound and suggest a mechanism of action at the molecular level.
ADMET Prediction: Computational tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. For this compound, these predictions would estimate its drug-like potential, flagging potential issues such as poor absorption or metabolic instability early in a research pipeline. For instance, models can predict interactions with metabolic enzymes like cytochrome P450 isoforms.
Structure Activity/property Relationship Sar/spr Studies on 4 2 Phenyl Ethenesulfonyl Morpholine Analogues
Impact of Substitutions on the Phenyl Ring on Molecular Interactions
The phenyl ring of 4-(2-Phenyl-ethenesulfonyl)-morpholine serves as a critical anchor for molecular interactions, and its substitution pattern can dramatically alter the compound's activity. The nature, position, and size of substituents on this aromatic ring can influence electronic properties, lipophilicity, and steric hindrance, thereby affecting how the molecule binds to its biological target.
Research on analogous compounds has consistently demonstrated that both electron-donating and electron-withdrawing groups on the phenyl ring can modulate biological activity. For instance, in related sulfonyl-containing scaffolds, the introduction of a halogen, such as chlorine, or a small alkyl group like a methyl group at the para-position of the phenyl ring has been shown to be favorable for certain biological activities. nih.gove3s-conferences.org These substitutions can enhance binding affinity through various non-covalent interactions, including hydrophobic and van der Waals forces.
Conversely, the absence of any substituents on the phenyl ring has, in some cases, resulted in improved inhibitory potency against certain enzymes, suggesting that a smaller molecular volume can be advantageous for fitting into specific binding pockets. mdpi.com This highlights the delicate balance between introducing favorable interactions and avoiding steric clashes.
The following table summarizes the general impact of phenyl ring substitutions on the molecular interactions of analogous compounds:
| Substitution Pattern | General Impact on Molecular Interactions |
| Unsubstituted Phenyl Ring | Can be optimal for fitting into sterically constrained binding sites. mdpi.com |
| Para-Substitution | Often favorable, with halogens or small alkyl groups potentially enhancing hydrophobic interactions. nih.gove3s-conferences.org |
| Meta-Substitution | Can influence the overall conformation and electronic distribution of the molecule. |
| Ortho-Substitution | May introduce steric hindrance that can either be detrimental or beneficial depending on the target's topology. |
Modifications to the Ethenesulfonyl Linker and their Effect on Reactivity Profile
The ethenesulfonyl linker is a key structural feature of this compound, imparting a specific geometry and reactivity to the molecule. The vinyl group's double bond introduces a degree of rigidity and planarity, which can be crucial for precise positioning within a binding site. Modifications to this linker, such as saturation of the double bond to an ethylsulfonyl group or the introduction of substituents on the vinyl carbons, would be expected to significantly alter the compound's reactivity and biological profile.
While specific studies on the ethenesulfonyl linker in this exact scaffold are limited, the principles of bioisosteric replacement suggest that altering this linker would impact the molecule's conformational flexibility and its ability to act as a Michael acceptor. The electrophilic nature of the β-carbon of the vinyl sulfone can be a key determinant of its reactivity, potentially allowing for covalent interactions with nucleophilic residues in a biological target. Saturating the double bond would remove this reactive potential and increase the linker's flexibility, leading to a different set of interactions.
Variations on the Morpholine (B109124) Ring and their Influence on Molecular Recognition
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently employed to improve the physicochemical properties of a molecule, such as solubility and metabolic stability. e3s-conferences.orgresearchgate.net In the context of this compound analogues, the morpholine moiety is not merely a passive solubilizing group but an active participant in molecular recognition.
The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors on a biological target. researchgate.net The nitrogen atom, while generally a weak base, can also participate in interactions and serves as the point of attachment for the sulfonyl group.
The versatility of the morpholine ring allows it to serve multiple roles:
Improving Pharmacokinetic Properties: Enhancing solubility and metabolic stability. e3s-conferences.org
Acting as a Hydrogen Bond Acceptor: The oxygen atom can form key interactions with biological targets. researchgate.net
Providing a Scaffold: Orienting the other parts of the molecule for optimal binding.
Stereochemical Effects on Activity and Selectivity
The presence of stereocenters in analogues of this compound can lead to the existence of different stereoisomers, which may exhibit distinct biological activities and selectivities. For instance, if a substituent is introduced on the ethenesulfonyl linker or the morpholine ring, chiral centers can be created.
It is well-established in pharmacology that enantiomers of a chiral drug can have different, and sometimes opposing, effects. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. While specific stereochemical studies on this compound are not widely reported, the principles of stereoselectivity in drug action are undoubtedly applicable. The precise three-dimensional arrangement of the phenyl ring, the sulfonyl group, and the morpholine ring is critical for optimal interaction with a chiral binding site.
Correlation of Structural Features with Specific Biological Target Modulation (mechanistic, non-clinical focus)
The structural features of this compound analogues are intrinsically linked to their ability to modulate specific biological targets. While clinical applications are outside the scope of this article, understanding the mechanistic basis of their action at a non-clinical level is crucial for rational drug design.
The sulfonyl group is a key functional group that can participate in strong hydrogen bonding and dipole-dipole interactions. In many biologically active sulfonamides, this group is essential for binding to the target protein. The combination of the phenyl ring, the ethenesulfonyl linker, and the morpholine ring creates a unique pharmacophore that can be tailored to interact with a variety of biological targets.
For example, in the context of kinase inhibition, a common area of investigation for morpholine-containing compounds, the morpholine ring can interact with the solvent-exposed region of the ATP-binding site, while the phenyl group can occupy a hydrophobic pocket. nih.gov The specific substitutions on the phenyl ring can then fine-tune the affinity and selectivity for a particular kinase.
The table below outlines potential correlations between structural features and the modulation of biological targets based on findings from related compounds:
| Structural Feature | Potential Biological Target Modulation | Mechanistic Focus |
| Substituted Phenyl Ring | Kinases, Enzymes with hydrophobic pockets | Modulating binding affinity and selectivity through hydrophobic and electronic interactions. |
| Ethenesulfonyl Linker | Cysteine-containing proteins | Potential for covalent modification of nucleophilic residues (Michael addition). |
| Morpholine Ring | Kinases, Receptors | Enhancing solubility, acting as a hydrogen bond acceptor, and providing a scaffold for optimal pharmacophore presentation. e3s-conferences.orgresearchgate.net |
Exploratory Studies of Molecular Interactions and Biological System Modulation Non Clinical Focus
Mechanistic Studies on Covalent and Non-Covalent Binding with Biological Macromolecules (e.g., enzymes, proteins, DNA)
The defining feature of 4-(2-Phenyl-ethenesulfonyl)-morpholine in the context of molecular interactions is its vinyl sulfone group. This functional group is a well-known Michael acceptor, making the compound a candidate for forming covalent bonds with nucleophilic residues in macromolecules. wikipedia.org
The primary mechanism of interaction is a covalent Michael addition reaction. The electrophilic β-carbon of the vinyl group is susceptible to nucleophilic attack by the side chains of amino acid residues within proteins, most notably the thiol group of cysteine. tandfonline.comucd.ie This reaction is often irreversible and leads to the formation of a stable thioether bond, effectively tethering the compound to the protein. ucd.ienih.gov Due to this reactivity, vinyl sulfones are classified as targeted covalent inhibitors. tandfonline.comnih.gov
While cysteine is the most common target, the unique properties of the vinyl sulfone warhead also allow for covalent bond formation with other nucleophilic residues such as lysine (B10760008) and serine under certain conditions. tandfonline.comenamine.net The specificity of this interaction is typically conferred by the rest of the molecule (the phenyl and morpholine (B109124) groups), which directs the compound to a specific binding pocket on the target protein through initial non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.govnih.gov
Quantum-chemical calculations and reactivity studies on various vinyl sulfones have confirmed their reactivity towards thiols, establishing them as potent and often irreversible inhibitors of cysteine proteases. rsc.org While non-covalent interactions are crucial for the initial binding and positioning of the inhibitor, the subsequent covalent bond formation is the key to its modulatory activity. tandfonline.com There is no specific literature detailing the interaction of this compound with DNA.
| Interaction Type | Macromolecule/Residue | Mechanism | Significance | Reference |
|---|---|---|---|---|
| Covalent | Protein (Cysteine Residue) | Michael Addition: Nucleophilic attack by the thiol group on the β-carbon of the vinyl sulfone. | Forms a stable, often irreversible thioether bond, leading to potent inhibition. | tandfonline.comucd.iechemdiv.com |
| Covalent | Protein (Lysine, Serine Residues) | Michael Addition: Nucleophilic attack by amine or hydroxyl groups. | Possible but less common than with cysteine; expands the range of potential protein targets. | tandfonline.comenamine.net |
| Non-Covalent | Protein Binding Pockets | Hydrogen bonding, hydrophobic interactions, van der Waals forces. | Initial, reversible binding that positions the vinyl sulfone warhead for covalent reaction; contributes to selectivity. | nih.govnih.gov |
In Vitro Assays for Modulating Enzyme Activity (e.g., cysteine proteases, kinases, without disease context)
The chemical structure of this compound strongly suggests its potential as a modulator of enzyme activity, particularly for enzymes that utilize a nucleophilic amino acid in their active site.
Cysteine Proteases Vinyl sulfones are a well-established class of cysteine protease inhibitors. chemdiv.com Peptidyl vinyl sulfones act as irreversible inhibitors by forming a covalent bond with the active site cysteine residue. ucd.ie For example, the dipeptide vinyl sulfone K11777 is a potent inhibitor of parasitic cysteine proteases like cruzain and rhodesain, as well as mammalian cathepsins. rsc.orgnih.gov The inhibition mechanism involves the vinyl sulfone moiety acting as a Michael acceptor for the catalytic thiolate anion of the cysteine residue. rsc.orgnih.gov Studies have shown that the reactivity and selectivity of vinyl sulfone inhibitors can be fine-tuned by modifying the substituents, affecting steric and electronic properties. biorxiv.org Given this extensive evidence, it is highly probable that this compound would exhibit inhibitory activity against various cysteine proteases in in vitro assays.
Kinases The morpholine scaffold is a key component in many kinase inhibitors, including the well-known PI3-kinase inhibitor LY294002. nih.gov Furthermore, several series of 4-morpholino-2-phenylquinazolines have been evaluated as potent and selective inhibitors of PI3 kinase p110α. nih.gov Separately, the vinyl sulfone warhead has been incorporated into targeted covalent inhibitors of kinases. These inhibitors typically target a non-catalytic cysteine residue accessible within the kinase binding site, leading to irreversible inhibition. tandfonline.comnih.gov For example, a vinyl sulfone derivative, NU6300, has been identified as an irreversible ATP-competitive inhibitor of CDK2 by targeting Lys89. enamine.net The combination of a morpholine group and a vinyl sulfone warhead in this compound makes it a plausible candidate for kinase inhibition.
| Enzyme Class | Predicted Activity | Mechanism Basis (from Analogues) | Example Analogue Inhibitors | Reference |
|---|---|---|---|---|
| Cysteine Proteases (e.g., Cathepsins, Cruzain) | Inhibition | Covalent modification of active site cysteine via Michael addition. | K11777 (Peptidyl vinyl sulfone), Fluorovinylsulfones | ucd.iersc.orgnih.govnih.gov |
| Protein Kinases (e.g., PI3K, CDK) | Inhibition | Targeting of binding site, potentially via covalent reaction with accessible cysteine or lysine residues. Morpholine moiety aids in binding. | 4-Morpholino-2-phenylquinazolines (PI3K), NU6300 (CDK2) | enamine.netnih.gov |
Interactions with Cellular Components and Pathways (e.g., specific cell lines, non-human models, without human clinical outcomes)
Extrapolating from studies on related vinyl sulfone compounds, this compound could interact with various cellular components and pathways, primarily through covalent modification of key proteins.
In non-human models, dipeptide vinyl sulfones have been shown to be effective at entering cells and inactivating intracellular cysteine proteases like dipeptidyl peptidase I (DPPI). nih.gov The efficacy in a cellular context depends on factors like aqueous stability and the ability to cross cell membranes. nih.gov
In specific cell lines, vinyl sulfone derivatives have demonstrated a range of biological effects. For instance, certain chalcone-like vinyl sulfone compounds were found to inhibit the proliferation of various cancer cell lines (e.g., H22 liver cancer) by disrupting the intracellular microtubule network, causing cell cycle arrest in the G2/M phase, and inducing apoptosis. nih.gov Other novel vinyl sulfone derivatives have been shown to protect dopaminergic neuronal cells in vitro by activating the Nrf2 signaling pathway, which upregulates antioxidant enzymes. acs.org The morpholine moiety itself is present in numerous compounds tested against various cell lines, where it is often associated with improved biological activity and drug-like properties. sci-hub.se For example, various N-substituted morpholines have been evaluated for activity against osteosarcoma and human embryonic kidney cells. sci-hub.se
| Compound Class | Cellular Effect | Affected Pathway/Component | Model System | Reference |
|---|---|---|---|---|
| Dipeptide Vinyl Sulfones | Inactivation of intracellular proteases | Dipeptidyl peptidase I (DPPI) | Hematopoietic cells | nih.gov |
| Chalcone-like Vinyl Sulfones | Anti-proliferative, Apoptosis induction | Microtubule polymerization, Cell cycle (G2/M arrest) | H22 liver cancer cells, HUVEC cells | nih.gov |
| Novel Vinyl Sulfones | Neuroprotection | Nrf2 signaling pathway activation | Dopaminergic neuronal cells | acs.org |
| N-substituted Morpholines | Cytotoxicity | General cell viability | Osteosarcoma and human embryonic kidney cells | sci-hub.se |
Chemical Biology Applications as Probes or Building Blocks
The dual functionality of this compound makes it a valuable molecule for chemical biology applications. The vinyl sulfone group serves as a versatile chemical handle, while the morpholine ring is a common building block in medicinal chemistry. nih.govtandfonline.com
As a Chemical Probe: The reactive nature of the vinyl sulfone group makes it an excellent warhead for activity-based protein profiling (ABPP). ABPP is a powerful chemical proteomic strategy used to identify and characterize enzyme activities in complex biological systems. A probe based on the this compound scaffold could be used to covalently label and identify novel protein targets that have reactive cysteine (or other nucleophilic) residues, helping to elucidate their biological functions. tandfonline.com
As a Building Block: Both the vinyl sulfone motif and the morpholine ring are considered important building blocks in organic synthesis and drug discovery. tandfonline.comnih.gov The morpholine ring is often incorporated into molecules to improve their physicochemical properties, such as solubility and metabolic stability. nih.gov The vinyl sulfone unit can be used to construct more complex molecules, serving as a key structural motif in agents designed to be covalent inhibitors. nih.govrsc.org Therefore, this compound can serve as a starting reagent for the synthesis of targeted libraries of potential enzyme inhibitors for screening purposes. enamine.net
| Application | Rationale | Key Functional Group | Potential Use | Reference |
|---|---|---|---|---|
| Chemical Probe | Covalent reactivity allows for tagging and identification of active proteins. | Phenyl Vinyl Sulfone | Activity-based protein profiling (ABPP) to identify enzymes with reactive cysteine residues. | tandfonline.com |
| Synthetic Building Block | Serves as a scaffold for creating more complex molecules with desired biological activities. | Morpholine & Phenyl Vinyl Sulfone | Synthesis of targeted covalent inhibitors for screening against enzymes like proteases and kinases. | nih.govnih.govrsc.org |
Investigation of Biological Activity in Non-Human Organisms (e.g., plant models like soybean seed germination)
While direct studies of this compound in non-human organisms are scarce, the activities of related compounds provide a basis for predicted effects.
In Parasites: As discussed previously, peptidyl vinyl sulfones are potent inhibitors of cysteine proteases from protozoan parasites. The inhibitor K11777 has demonstrated powerful activity against parasites such as Trypanosoma (causing Chagas disease) and Cryptosporidium parvum in cellular and animal models of infection. rsc.orgnih.gov This activity is due to the irreversible inhibition of essential parasite proteases.
In Plants: The effect of sulfonyl-containing compounds on plants is well-documented, particularly in the context of herbicides. Sulfonylurea herbicides are known to disrupt plant processes by inhibiting the enzyme acetolactate synthase. researchgate.net Studies on durum wheat have shown that these herbicides can disrupt seed germination and plant growth, inducing oxidative stress. researchgate.net Other surfactants containing sulfonate groups have been shown to inhibit root elongation in cress (Lepidium sativum) and reduce photosynthetic capacity in maize (Zea mays), though they did not affect germination rates. nih.gov While the mechanism of action of this compound would differ from sulfonylureas, these findings suggest that sulfonyl-containing compounds can exert significant phytotoxic effects, potentially impacting seed germination and plant development.
| Organism Type | Predicted Activity | Basis of Prediction (from Analogues) | Example Analogue | Reference |
|---|---|---|---|---|
| Protozoan Parasites (Trypanosoma, Cryptosporidium) | Anti-parasitic | Inhibition of essential cysteine proteases. | K11777 (Peptidyl vinyl sulfone) | rsc.orgnih.gov |
| Plants (e.g., Wheat, Cress, Maize) | Phytotoxicity | Disruption of germination, inhibition of root elongation, and reduction of photosynthesis by related sulfonyl compounds. | Sekator® OD (Sulfonylurea), Sodium dodecyl benzene (B151609) sulfonate | researchgate.netnih.gov |
Emerging Research Directions and Future Perspectives for 4 2 Phenyl Ethenesulfonyl Morpholine
Development of Novel Synthetic Methodologies for Diversification
The morpholine (B109124) heterocycle is a cornerstone in the architecture of many biologically active compounds. cymitquimica.comresearchgate.netsci-hub.senih.gov The development of efficient and versatile synthetic routes to produce a wide array of 4-(2-Phenyl-ethenesulfonyl)-morpholine analogues is paramount for exploring its full potential. Current synthetic strategies for morpholine derivatives often involve the cyclization of 1,2-amino alcohols or the reaction of amines with appropriate electrophiles. chinesechemsoc.orgresearchgate.netrsc.org However, future research is anticipated to focus on more innovative and green synthetic approaches.
Novel synthetic pathways could involve transition-metal catalyzed cross-coupling reactions to introduce diverse substituents on the phenyl ring. Furthermore, multicomponent reactions, which allow for the construction of complex molecules in a single step, present an attractive avenue for generating a library of analogues with varied steric and electronic properties. nih.gov The development of stereoselective syntheses will also be crucial, as the spatial arrangement of substituents on the morpholine ring can significantly influence biological activity. chinesechemsoc.org
A key challenge in the synthesis of morpholine derivatives is achieving selective monoalkylation of the parent amine. researchgate.netrsc.org Future methodologies may leverage novel reagents and catalytic systems to overcome this hurdle, enabling more controlled and efficient synthesis. The use of flow chemistry could also offer advantages in terms of scalability, safety, and reaction optimization. chinesechemsoc.org
Table 1: Potential Synthetic Modifications for Diversification of this compound
| Structural Moiety | Potential Modifications | Rationale for Diversification |
| Phenyl Ring | Introduction of electron-donating or electron-withdrawing groups, halogens, alkyl, or aryl substituents. | To modulate electronic properties, steric hindrance, and potential for additional interactions with biological targets. |
| Ethenesulfonyl Linker | Variation of the geometry (E/Z isomers), introduction of substituents on the vinyl group. | To alter the reactivity of the Michael acceptor and fine-tune the spatial orientation of the phenyl and morpholine rings. |
| Morpholine Ring | Introduction of substituents at various positions, replacement with thiomorpholine (B91149) or piperazine. | To modify solubility, metabolic stability, and hydrogen bonding capacity. cymitquimica.comresearchgate.net |
Integration into Complex Chemical Systems (e.g., materials science, bioconjugation)
The unique chemical architecture of this compound makes it a compelling candidate for integration into more complex chemical systems, spanning materials science and bioconjugation.
In the realm of materials science , the vinyl sulfone group can participate in polymerization reactions, suggesting the potential for this compound to serve as a monomer or a functional building block in the creation of novel polymers. cymitquimica.com The resulting polymers could exhibit interesting properties, such as thermal stability and specific reactivity, making them suitable for applications in advanced coatings, adhesives, or functional materials. The phenyl and morpholine moieties could impart desirable solubility and processing characteristics to these materials.
Bioconjugation represents another exciting frontier. The vinyl sulfone moiety is a known Michael acceptor, capable of forming covalent bonds with nucleophilic residues on biomolecules, such as the thiol group of cysteine. assignmentpoint.com This reactivity opens the door for the use of this compound derivatives as covalent modifiers of proteins. Such bioconjugates could be employed in the development of antibody-drug conjugates (ADCs), where a cytotoxic agent is selectively delivered to cancer cells, or in the creation of chemical probes to study protein function. The styryl sulfonyl fluoride (B91410) scaffold has been identified as a near-perfect Michael acceptor for cysteine-specific bioconjugation, highlighting the potential of similar styryl sulfonyl compounds. chinesechemsoc.orgresearchgate.netresearchgate.net
Advanced Computational Design of Next-Generation Analogues
Computational chemistry offers a powerful toolkit for the rational design of next-generation analogues of this compound with optimized properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can provide valuable insights into the structural features that govern the compound's activity and selectivity. cymitquimica.comresearchgate.netrsc.orgorgsyn.orgnih.gov
QSAR studies can establish mathematical relationships between the physicochemical properties of a series of analogues and their biological activity. nih.gov This allows for the in silico prediction of the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. Molecular docking simulations can predict the binding mode of this compound derivatives within the active site of a target protein, providing a structural basis for their mechanism of action. researchgate.netrsc.orgnih.govrsc.org This information is invaluable for designing analogues with improved binding affinity and selectivity.
Future computational work will likely involve more sophisticated methods, such as molecular dynamics simulations, to study the dynamic behavior of the compound and its interactions with its biological target over time. These advanced techniques can provide a more realistic picture of the binding process and help to identify key interactions that are not apparent from static docking poses.
Table 2: Key Computational Parameters for the Design of this compound Analogues
| Computational Method | Parameters to be Investigated | Objective |
| QSAR | Molecular weight, logP, polar surface area, dipole moment, electronic parameters (e.g., Hammett constants). nih.gov | To build predictive models for biological activity and guide the design of analogues with improved properties. |
| Molecular Docking | Binding energy, hydrogen bond interactions, hydrophobic interactions, orientation within the binding pocket. | To identify potential biological targets and design analogues with enhanced binding affinity and selectivity. rsc.org |
| Molecular Dynamics | Root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), interaction energy landscapes. | To assess the stability of the ligand-protein complex and understand the dynamic nature of the binding interactions. |
Exploration of Undiscovered Mechanistic Pathways for Molecular Modulation
The vinyl sulfone moiety is a key feature of this compound, and its electrophilic nature suggests that covalent modification of biological targets is a likely mechanism of action. assignmentpoint.com Vinyl sulfones are known to react with nucleophilic amino acid residues, most notably cysteine, through a Michael addition reaction. assignmentpoint.com This covalent interaction can lead to irreversible inhibition of enzyme activity or modulation of protein function.
Future research will aim to precisely identify the cellular targets of this compound and elucidate the specific mechanistic pathways through which it exerts its effects. This could involve proteomic approaches to identify covalently modified proteins, followed by biochemical and cellular assays to validate these interactions. A series of novel styryl sulfone compounds have been designed and shown to have neuroprotective effects through the p38 signaling pathway. nih.gov Furthermore, some vinyl sulfone derivatives have been found to act as microtubule polymerization inhibitors. nih.gov
Beyond covalent interactions, it is also possible that this compound and its analogues could act through non-covalent mechanisms, such as allosteric modulation of protein function or disruption of protein-protein interactions. The morpholine ring, a common pharmacophore, can contribute to improved pharmacokinetic properties and engage in hydrogen bonding and hydrophobic interactions with target proteins. researchgate.netnih.govnih.gov A comprehensive understanding of these diverse mechanistic possibilities is crucial for the rational development of this compound for specific therapeutic applications.
Potential as Chemical Tools for Fundamental Biological Research
The unique reactivity and structural features of this compound position it as a valuable chemical tool for fundamental biological research. Its ability to act as a covalent probe can be harnessed to identify and study the function of specific proteins within complex biological systems.
Derivatives of this compound can be synthesized with reporter tags, such as fluorescent dyes or biotin, to enable the visualization and isolation of their protein targets. These chemical probes can be used in activity-based protein profiling (ABPP) experiments to map the reactive cysteines in the proteome and to identify novel drug targets. The development of targeted covalent inhibitors has gained significant interest in recent years, with a focus on engaging nucleophilic residues like cysteine. rsc.orgmdpi.com
Furthermore, the ability to tune the reactivity of the vinyl sulfone moiety through synthetic modifications allows for the development of probes with varying degrees of selectivity and reactivity. This tunability is essential for designing chemical tools that can selectively label a single protein of interest or a specific subset of proteins. The application of such tools will undoubtedly contribute to a deeper understanding of fundamental biological processes and may pave the way for the discovery of new therapeutic strategies.
Q & A
Basic: What are the optimal synthetic routes for 4-(2-Phenyl-ethenesulfonyl)-morpholine, and how can reaction efficiency be validated?
A multi-step synthesis involving sulfonylation of morpholine derivatives is typical. For example, palladium-catalyzed C-O cross-coupling (as seen in fluorinated aryl ethers ) can be adapted for introducing the ethenesulfonyl group. Reaction efficiency is validated via HPLC (≥95% purity) and NMR (e.g., absence of unreacted vinyl sulfone peaks at δ 6.5–7.5 ppm). Intermediate characterization should include FT-IR to confirm sulfonyl group formation (S=O stretching at ~1350 cm⁻¹) .
Basic: Which analytical techniques are critical for characterizing this compound’s purity and stability?
LC-MS and 1H/13C NMR are essential for structural confirmation. Stability studies under varying pH (2–12) and temperatures (4–40°C) should use accelerated stability testing (ICH guidelines). For polymorph identification, X-ray crystallography or DSC is recommended. Pharmacopeial standards (e.g., USP monographs for sulfonamides ) provide validated protocols for impurity profiling .
Advanced: How can mechanistic studies resolve contradictions in the compound’s reactivity across different solvents?
Contradictory reactivity (e.g., nucleophilic vs. electrophilic behavior) may arise from solvent polarity effects. DFT calculations (using Gaussian or ORCA) can model solvent interactions, while kinetic isotope effects (KIEs) clarify rate-determining steps. For example, deuterated solvents (DMSO-d6 vs. CDCl3) may alter reaction pathways, as observed in morpholine sulfonylation . Validate hypotheses with stopped-flow UV-Vis spectroscopy to track intermediate formation .
Advanced: How should researchers address discrepancies in reported biological activity data for this compound?
Discrepancies may stem from stereochemical variations or assay conditions. Enantiomeric resolution via chiral HPLC (e.g., using amylose-based columns) and crystallographic analysis can identify active stereoisomers. Compare IC50 values across standardized assays (e.g., kinase inhibition in pH 7.4 buffer vs. serum-containing media) to isolate confounding factors .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Follow GHS hazard codes (e.g., H315/H319 for skin/eye irritation) as per safety data sheets for structurally similar sulfonamides . Use fume hoods during synthesis and PPE (nitrile gloves, lab coats). Spill containment requires inert adsorbents (vermiculite) and neutralization with 10% sodium bicarbonate .
Advanced: How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?
Systematic substituent variation (e.g., electron-withdrawing groups on the phenyl ring) can enhance target binding. For instance, fluorinated analogs (cf. 4-(2-fluoro-4-nitrophenyl)morpholine ) show improved metabolic stability. Use molecular docking (AutoDock Vina) to predict interactions with biological targets, followed by SPR or ITC for binding affinity validation .
Advanced: What computational strategies predict the compound’s metabolic pathways and toxicity?
In silico tools like ADMET Predictor™ or SwissADME model Phase I/II metabolism (e.g., sulfoxide formation via CYP3A4). Toxicity risks (e.g., hepatotoxicity) are assessed using DEREK Nexus or ProTox-II . Cross-validate with in vitro microsomal assays (human liver microsomes + NADPH) .
Basic: How can researchers ensure batch-to-batch consistency in synthesized this compound?
Implement QbD principles : critical quality attributes (CQAs) like particle size (via laser diffraction ) and residual solvents (by GC-MS ) must meet ICH Q3C limits. Use DoE (e.g., Box-Behnken design) to optimize reaction parameters (temperature, catalyst loading) and reduce variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
